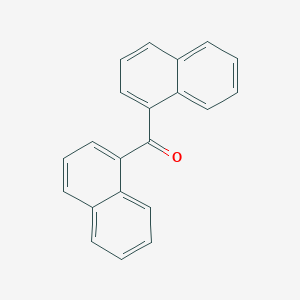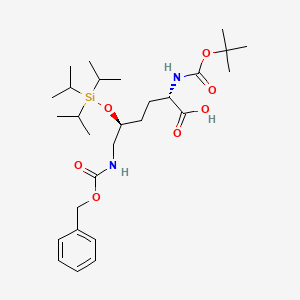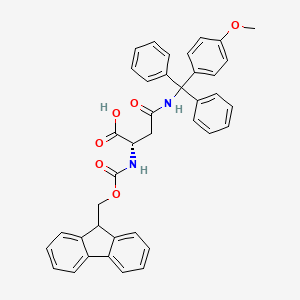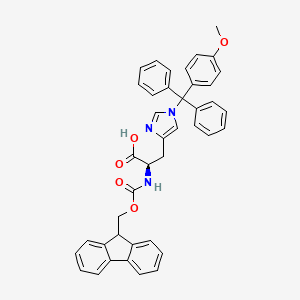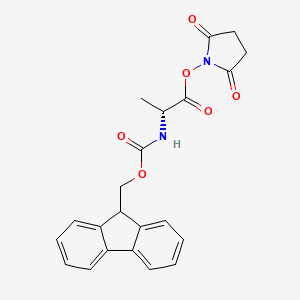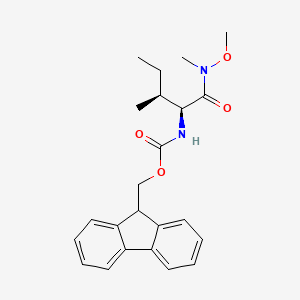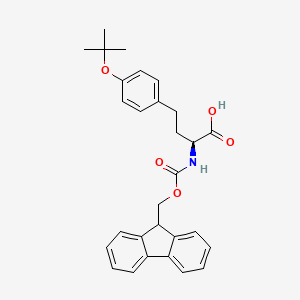
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-homotyrosine (Fmoc-L-hTyr(tBu)-OH)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-homotyrosine (Fmoc-L-hTyr(tBu)-OH)” is a chemical compound with the molecular formula C28H31NO4 . It is also known as Fmoc-L-Tyr(tBu)-ol .
Molecular Structure Analysis
The molecular weight of this compound is 445.55004 . The specific molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Aplicaciones Científicas De Investigación
Biomedical Applications
Drug Delivery and Therapeutics
Fmoc-L-hTyr(tBu)-OH is instrumental in the synthesis of polypeptides and proteins that serve as drug delivery vehicles or therapeutic agents themselves. By facilitating the incorporation of specific amino acids into peptides, it allows for the creation of tailor-made drugs with enhanced efficacy and reduced toxicity. Research highlights its potential in developing treatments for a range of diseases, from cancer to metabolic disorders (Shih, Van, & Shen, 2004).
Biomedical Materials
The versatility of Fmoc-L-hTyr(tBu)-OH in synthesizing peptides with tailored properties makes it valuable in creating biomaterials. These materials find applications in tissue engineering, regenerative medicine, and as components of medical devices, offering biocompatibility, biodegradability, and specific biological interactions (Kalapos, 1999).
Chemical and Biochemical Research
Synthetic Chemistry
This compound is a cornerstone in the field of synthetic chemistry, enabling the construction of complex peptide structures. Its role in peptide synthesis underpins the development of various chemical entities, ranging from small molecule drugs to large biopolymers, with applications in drug development, materials science, and as tools in biochemical research (Shukla, Singh, Pandey, & Mishra, 2012).
Protein Engineering
Fmoc-L-hTyr(tBu)-OH facilitates the introduction of modifications into proteins, allowing researchers to investigate protein structure-function relationships, engineer proteins with novel functions, or improve their stability and activity. This has implications for understanding disease mechanisms, creating industrial enzymes, and developing new biotechnological tools (Diksic & Young, 2001).
Mecanismo De Acción
Target of Action
The compound, also known as Fmoc-L-HTyr(tBu)-OH or N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-homotyrosine (Fmoc-L-hTyr(tBu)-OH), is primarily used in the synthesis of peptides . The primary targets of this compound are the amino acid sequences that make up these peptides .
Mode of Action
Fmoc-L-HTyr(tBu)-OH is an Fmoc-protected L-tyrosine with a t-butyl (tBu) protecting group on the phenol . This compound is essential for Solid-Phase Peptide Synthesis (SPPS), allowing the incorporation of tyrosine residues with protected side chains . The Fmoc group is removed during the peptide synthesis process, allowing the amino acid to bind to the growing peptide chain .
Biochemical Pathways
The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . SPPS is a method used for the synthesis of peptides and proteins, which involves the amino acid being bound to a solid support, followed by the sequential addition of amino acids to form a peptide chain . The Fmoc-L-HTyr(tBu)-OH compound, with its protective groups, ensures the correct sequence of amino acids in the peptide chain .
Pharmacokinetics
The pharmacokinetics of Fmoc-L-HTyr(tBu)-OH are largely determined by its use in peptide synthesisInstead, its bioavailability and effectiveness are determined by the success of the peptide synthesis process and the biological activity of the resulting peptide .
Result of Action
The result of the action of Fmoc-L-HTyr(tBu)-OH is the successful synthesis of peptides with the correct amino acid sequence . These peptides can then be used in various applications, including as potential drugs .
Action Environment
The action of Fmoc-L-HTyr(tBu)-OH is influenced by the conditions of the peptide synthesis process . Factors such as the choice of solvent, temperature, and the presence of other reagents can affect the efficiency of peptide synthesis .
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO5/c1-29(2,3)35-20-15-12-19(13-16-20)14-17-26(27(31)32)30-28(33)34-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-13,15-16,25-26H,14,17-18H2,1-3H3,(H,30,33)(H,31,32)/t26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUBPXDMQFEPGP-SANMLTNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

